molecular formula C13H10FNO2 B12948472 3-((2-Fluorophenyl)amino)benzoic acid CAS No. 886761-91-7

3-((2-Fluorophenyl)amino)benzoic acid

Cat. No.: B12948472
CAS No.: 886761-91-7
M. Wt: 231.22 g/mol
InChI Key: GRUWZRPANXNGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Fluorophenyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)amino)benzoic acid typically involves the following steps:

    Nitration of 2-fluoroaniline: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

    Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling with benzoic acid: The resulting 2-fluoro-4-aminophenylamine is then coupled with benzoic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenyl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorophenyl)amino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Fluorophenyl)amino)benzoic acid
  • 2-((3-Fluorophenyl)amino)benzoic acid
  • 4-((2-Fluorophenyl)amino)benzoic acid

Uniqueness

3-((2-Fluorophenyl)amino)benzoic acid is unique due to the specific position of the fluorine atom and the amino group on the phenyl ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

CAS No.

886761-91-7

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

3-(2-fluoroanilino)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-11-6-1-2-7-12(11)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17)

InChI Key

GRUWZRPANXNGNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC(=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.